N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-(methylsulfonyl)phenyl)propanamide
Description
N-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-(methylsulfonyl)phenyl)propanamide is a synthetic small molecule characterized by a benzo[b]thiophene core linked to a propanamide chain bearing a 4-(methylsulfonyl)phenyl substituent. The methylsulfonyl group enhances polarity and may influence pharmacokinetic properties such as solubility and metabolic stability .
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(4-methylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S2/c1-15(13-17-14-26-20-6-4-3-5-19(17)20)22-21(23)12-9-16-7-10-18(11-8-16)27(2,24)25/h3-8,10-11,14-15H,9,12-13H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWCUWHBHADYFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with benzo[b]thiophene, 4-(methylsulfonyl)benzaldehyde, and propanamide derivatives.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and recyclable catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[b]thiophene moiety can undergo oxidation reactions, often using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanamide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro compounds, halogenated derivatives
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: Used in studying enzyme interactions and inhibition mechanisms.
Medicine
Therapeutics: Investigated for its potential as an anti-inflammatory or anticancer agent.
Diagnostics: May be used in the development of diagnostic tools due to its unique chemical properties.
Industry
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-(methylsulfonyl)phenyl)propanamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The benzo[b]thiophene moiety can intercalate with DNA, while the methylsulfonyl group can enhance solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Analogues
The compound is compared to analogues with shared motifs: benzoheterocycles , propanamide backbones , and sulfonyl/methylsulfonyl substituents . Below is a detailed analysis:
Benzoheterocyclic Analogues
Observations :
- The benzo[b]thiophene core in the target compound may offer enhanced π-π stacking interactions compared to benzo[d]oxazole or indole derivatives .
- Methylsulfonyl (target) vs.
Sulfonamide-Containing Analogues
Observations :
- The target’s single methylsulfonyl group contrasts with bis-sulfonamide derivatives (), which may exhibit stronger electrostatic interactions but higher molecular weight.
Propanamide Derivatives with Aromatic Substituents
Biological Activity
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-(methylsulfonyl)phenyl)propanamide is a compound with a complex structure that includes a benzo[b]thiophene moiety and a sulfonamide group. This compound has garnered attention for its potential biological activities, particularly in the pharmaceutical field. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H26N2O3S, with a molecular weight of approximately 398.57 g/mol. The presence of the sulfonamide group is significant as it is known to confer various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N2O3S |
| Molecular Weight | 398.57 g/mol |
| Functional Groups | Sulfonamide |
| Structural Features | Benzo[b]thiophene |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The sulfonamide group may enhance the compound's ability to modulate enzyme activity, leading to potential therapeutic effects.
- Enzyme Inhibition : Compounds with sulfonamide groups often inhibit carbonic anhydrase and other enzymes, which can be beneficial in treating conditions like glaucoma and edema.
- Receptor Modulation : The benzo[b]thiophene moiety may interact with various receptors, influencing cellular signaling pathways.
Biological Activities
Research has indicated that compounds similar to this compound exhibit diverse biological activities:
- Anticancer Activity : Studies have shown that related compounds can induce apoptosis in cancer cells by disrupting mitotic processes. For example, compounds that inhibit kinesin spindle protein (KSP) have been linked to cell cycle arrest and subsequent cell death .
- Antimicrobial Properties : The sulfonamide group is well-known for its antibacterial properties, making these compounds potential candidates for developing new antibiotics.
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
- Cytotoxicity Studies : In vitro studies on similar sulfonamide derivatives revealed significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer). For instance, a related compound exhibited an IC50 value of 16.19 μM against HCT116 cells .
- Mechanistic Insights : Research on KSP inhibitors has shown that these compounds can lead to the formation of monopolar spindles in cancer cells, highlighting their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
